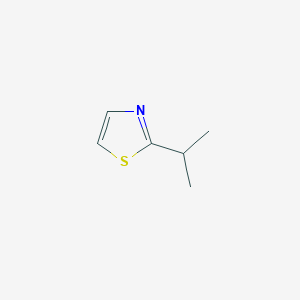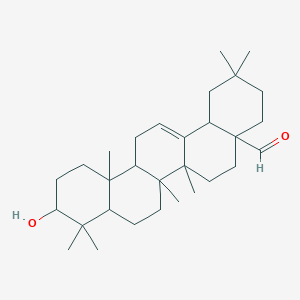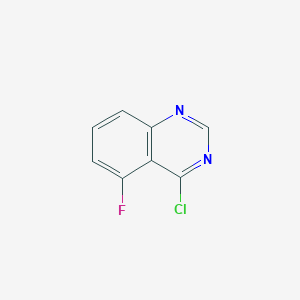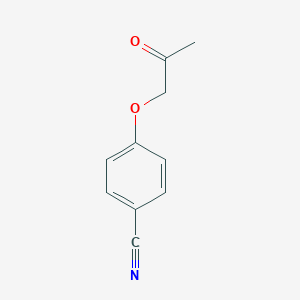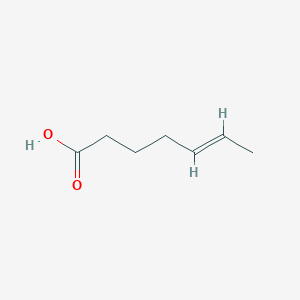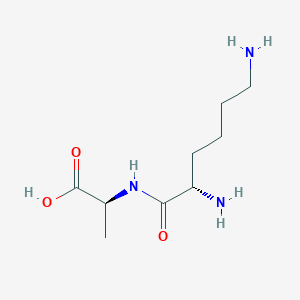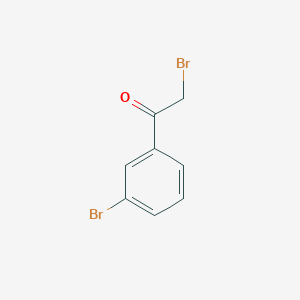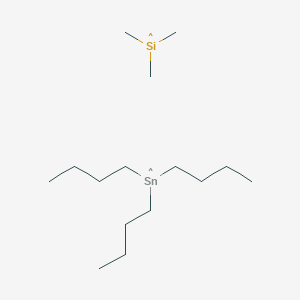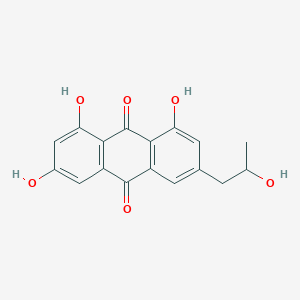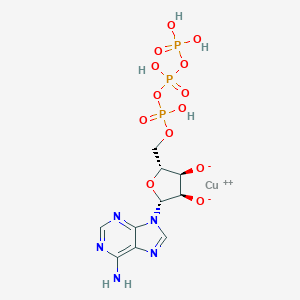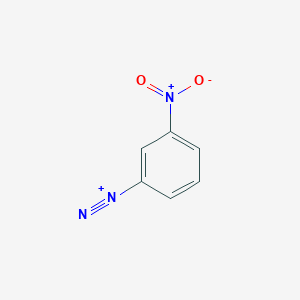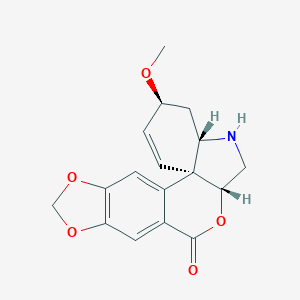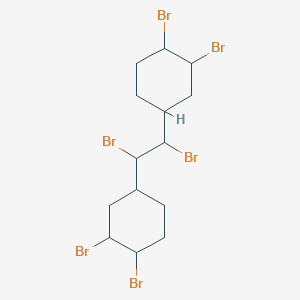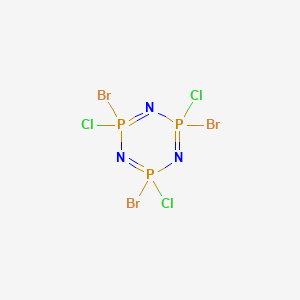
Oleyl erucate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleyl erucate is a fatty acid ester that is commonly used in the cosmetic industry as an emollient and skin conditioning agent. It is a clear, colorless liquid that is derived from oleyl alcohol and erucic acid. Oleyl erucate is also used in the pharmaceutical industry as a solvent and carrier for drugs. In recent years, there has been an increasing interest in the scientific research application of oleyl erucate due to its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of oleyl erucate is not fully understood. However, it is believed to exert its therapeutic effects through its ability to modulate cellular signaling pathways. Oleyl erucate has been shown to inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Oleyl erucate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Oleyl erucate has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, oleyl erucate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using oleyl erucate in lab experiments is that it is a relatively safe and non-toxic compound. It is also readily available and relatively inexpensive. However, one limitation of using oleyl erucate is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on oleyl erucate. One area of interest is its potential use in the treatment of skin disorders. Further studies are needed to determine the optimal formulation and dosage for topical application. Another area of interest is its potential use in the treatment of cancer. Studies have shown that oleyl erucate has anti-cancer properties, but more research is needed to determine its efficacy and safety in humans. Additionally, further studies are needed to determine the mechanism of action of oleyl erucate and to identify potential drug targets for its therapeutic use.
Synthesemethoden
Oleyl erucate can be synthesized through the esterification of oleyl alcohol and erucic acid in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to promote the formation of the ester bond. The resulting product is then purified through distillation or chromatography to remove any impurities.
Wissenschaftliche Forschungsanwendungen
Oleyl erucate has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Oleyl erucate has also been studied for its potential use in the treatment of skin disorders such as psoriasis and atopic dermatitis.
Eigenschaften
CAS-Nummer |
17673-56-2 |
|---|---|
Produktname |
Oleyl erucate |
Molekularformel |
C40H76O2 |
Molekulargewicht |
589 g/mol |
IUPAC-Name |
[(Z)-octadec-9-enyl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-39H2,1-2H3/b19-17-,20-18- |
InChI-Schlüssel |
SZAMSYKZCSDVBH-CLFAGFIQSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Andere CAS-Nummern |
17673-56-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



